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Compound of Interest

Compound Name: 3H-Imidazo[4,5-B]pyridin-7-amine

Cat. No.: B1308213 Get Quote

Introduction

This technical guide provides an in-depth overview of the spectroscopic data available for

derivatives of the 3H-Imidazo[4,5-b]pyridine core, a heterocyclic system of significant interest in

medicinal chemistry due to its structural similarity to purines. While specific experimental data

for 3H-Imidazo[4,5-b]pyridin-7-amine is not readily available in the reviewed literature, this

document compiles and presents spectroscopic information for several related analogues. The

provided data, experimental protocols, and workflows are intended to serve as a valuable

resource for researchers, scientists, and drug development professionals working with this

class of compounds.

Data Presentation: Spectroscopic Data for
Imidazo[4,5-b]pyridine Derivatives
The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for various substituted 3H-Imidazo[4,5-b]pyridine derivatives as

reported in the scientific literature.

Table 1: 1H NMR Spectroscopic Data for Selected Imidazo[4,5-b]pyridine Derivatives
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Compound Solvent
Chemical Shifts (δ,
ppm) and Coupling
Constants (J, Hz)

Reference

6-Bromo-2-phenyl-3H-

imidazo[4,5-b]pyridine
DMSO-d6

13.76 (s, 1H, N-H),

8.42–7.57 (m, 7H, Ar-

H)

[1]

4-(3-Methyl-3H-

imidazo[4,5-b]pyridin-

2-yl)benzonitrile

DMSO-d6

8.45 (dd, 1H, J = 4.71,

1.41), 8.16–8.14 (m,

3H), 8.08 (d, 2H, J =

1.80), 7.37 (dd, 1H, J

= 7.98, 4.74), 3.97 (s,

3H, CH3)

[2]

5,7-Diamino-6-cyano-

3-(4'-

fluorophenyl)-3H-

imidazo[4,5-b]pyridine

DMSO-d6

8.18 (s, 1H), 7.81 (dd,

J = 9.0, 4.8, 2H), 7.38

(t, J = 9.0, 2H), 7.07

(s, 2H), 6.23 (s, 2H)

[3]

2-(3-methyl-3H-

imidazo[4,5-b]pyridin-

2-yl)acetonitrile

DMSO-d6

8.34 (dd, 1H, J = 4.71,

1.11), 8.05 (dd, 1H, J

= 7.92, 1.20), 7.28

(dd, 1H, J = 7.95,

4.74), 4.58 (s, 2H,

CH2), 3.75 (s, 3H,

CH3)

[4]

Table 2: 13C NMR Spectroscopic Data for Selected Imidazo[4,5-b]pyridine Derivatives
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Compound Solvent
Chemical Shifts (δ,
ppm)

Reference

6-Bromo-2-phenyl-3H-

imidazo[4,5-b]pyridine
DMSO

154.78, 154.13,

146.77, 139.42,

133.97 (Cq), 130.82,

130.41, 128.43

(CHAr), 106.09 (Cq)

[1]

4-(3-Methyl-3H-

imidazo[4,5-b]pyridin-

2-yl)benzonitrile

DMSO-d6

152.64, 149.15,

144.77, 135.05,

134.67, 133.16 (2C),

130.43, 127.71,

119.27, 118.92,

113.05, 30.82

[2]

5,7-Diamino-6-cyano-

3-(4'-

fluorophenyl)-3H-

imidazo[4,5-b]pyridine

DMSO-d6

160.8 (d, J = 245),

159.1, 150.7, 147.5,

137.7, 131.8 (d, J =

3), 125.6 (d, J = 9),

117.0, 116.1 (d, J =

23), 115.9, 69.8

[3]

2-(3-methyl-3H-

imidazo[4,5-b]pyridin-

2-yl)acetonitrile

DMSO-d6

148.10, 147.50,

143.53, 133.81,

126.66, 118.25,

115.84, 28.23, 17.95

[4]

Table 3: Mass Spectrometry (MS) Data for Selected Imidazo[4,5-b]pyridine Derivatives
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Compound
Ionization
Method

m/z
(Observed)

Assignment Reference

4-(3-Methyl-3H-

imidazo[4,5-

b]pyridin-2-

yl)benzonitrile

ESI 235.16 [M+H]+ [2]

6-Bromo-3-

methyl-2-phenyl-

3H-imidazo[4,5-

b]pyridine

ESI 287.98 / 289.98 [M+H]+ [2]

3-(3H-

imidazo[4,5-

b]pyridin-2-yl)-6-

methoxy-2H-

chromen-2-imine

ESI 294.02 [M+1]+ [4]

6-bromo-3-(3H-

imidazo[4,5-

b]pyridin-2-

yl)-2H-chromen-

2-imine

ESI 343.92 [M+1]+ [4]

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of

NMR and MS data, based on protocols described in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring NMR spectra of imidazo[4,5-b]pyridine derivatives is as

follows:

Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7

mL of a deuterated solvent, such as DMSO-d6 or CDCl3.
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Instrumentation:1H and 13C NMR spectra are typically recorded on a 300, 400, or 600 MHz

spectrometer.[1][2][3][4][5][6]

Data Acquisition:

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard,

commonly tetramethylsilane (TMS).[7]

1H NMR data is often reported with the following parameters: multiplicity (s = singlet, d =

doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

13C NMR spectra are typically proton-decoupled to simplify the spectrum to a series of

singlets.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency domain spectrum, which is then phased and baseline corrected.

Mass Spectrometry (MS)

A general protocol for obtaining mass spectra of these compounds, particularly using

Electrospray Ionization (ESI), is outlined below:

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as

methanol or acetonitrile, often with the addition of a small amount of formic acid to promote

ionization.

Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography

system (LC-MS), is used for analysis.

Data Acquisition: The sample solution is introduced into the ESI source where it is nebulized

and ionized. The resulting ions are then guided into the mass analyzer (e.g., quadrupole,

time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). Spectra

are typically acquired in positive ion mode to observe protonated molecules ([M+H]+).

Data Analysis: The resulting mass spectrum is analyzed to determine the m/z values of the

most abundant ions, which are then used to confirm the molecular weight of the compound.
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The isotopic pattern, especially for bromo-substituted compounds, is a key diagnostic

feature.[2]

Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic

characterization of a novel imidazo[4,5-b]pyridine derivative.

Synthesis of Imidazo[4,5-b]pyridine
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Experimental workflow for spectroscopic analysis.

Signaling Pathways
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A review of the provided search results did not yield specific information regarding the signaling

pathways associated with 3H-Imidazo[4,5-b]pyridin-7-amine. The biological activity of

imidazo[4,5-b]pyridine derivatives is diverse, with some compounds showing potential as

kinase inhibitors or antiproliferative agents, suggesting interaction with various cellular

signaling cascades.[8] However, detailed pathway analysis for the specific, unsubstituted

amine is not available in the cited literature. Further research would be required to elucidate its

specific molecular targets and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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